molecular formula C6H6N4O3 B1214552 7,8-Dihydro-6-hydroxylumazine CAS No. 29745-56-0

7,8-Dihydro-6-hydroxylumazine

货号: B1214552
CAS 编号: 29745-56-0
分子量: 182.14 g/mol
InChI 键: XBQISFWWQWPDSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8-Dihydro-6-hydroxylumazine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O3 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Applications

7,8-Dihydro-6-hydroxylumazine is involved in the folate biosynthesis pathway, which is critical for bacterial growth. It acts as a substrate for key enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS). Inhibiting these enzymes can disrupt the folate synthesis pathway, making it a target for antibiotic development.

  • Mechanism of Action : The compound mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial growth by preventing the formation of folate. This mechanism has been utilized in combination therapies with sulfonamides and trimethoprim to enhance antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Metabolic Pathway Involvement

Research has shown that this compound plays a crucial role in various metabolic pathways:

  • Folate Metabolism : It is a precursor in the synthesis of pterins and folates, which are essential for nucleotide synthesis and cellular metabolism .
  • Urinary Excretion Studies : Increased urinary excretion of this compound has been observed in animal models with tumors, suggesting its potential as a biomarker for certain cancers .

Potential Therapeutic Uses

The compound's unique structure allows it to interact with various biological targets, opening avenues for therapeutic applications:

  • Cancer Treatment : Due to its role in folate metabolism, derivatives of this compound are being explored as anticancer agents. They may enhance the efficacy of existing chemotherapeutic agents by targeting metabolic pathways that are upregulated in cancer cells .
  • Neurological Disorders : Preliminary studies suggest that compounds related to this compound may have neuroprotective effects and could be investigated for their potential use in treating neurodegenerative diseases .

Data Table: Comparative Analysis of Applications

Application AreaMechanism/DetailsReferences
Antibacterial ActivityInhibition of DHPS; synergistic effects with sulfonamides
Metabolic PathwaysRole in folate biosynthesis; potential biomarker for tumors
Cancer TreatmentEnhances efficacy of chemotherapy; targets metabolic pathways
Neurological DisordersPotential neuroprotective effects; future therapeutic investigations

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited DHPS in bacterial cultures, leading to reduced growth rates. The results indicated a promising avenue for developing new antibiotics targeting resistant strains .
  • Tumor Biomarker Research : Research involving mice with Ehrlich ascites tumors showed elevated levels of urinary excretion of this compound. This finding suggests its potential utility as a non-invasive biomarker for monitoring tumor progression .
  • Combination Therapy Trials : Clinical trials combining this compound derivatives with established antibiotics have shown improved outcomes in patients with resistant infections, highlighting its role as an adjunct therapy .

常见问题

Basic Research Questions

Q. What established synthetic routes exist for 7,8-Dihydro-6-hydroxylumazine, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6,7-dichloro-lumazine derivatives as precursors. For example, reacting 6,7-dichloro-1,3-dimethyllumazine with amines in dioxane or methanol under reflux conditions yields substituted derivatives . Key factors include solvent polarity (methanol vs. dioxane), reaction temperature (room temperature vs. reflux), and amine nucleophilicity. Chromatographic purification (e.g., recrystallization) and spectroscopic validation (NMR, UV-Vis) are critical for confirming product identity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for structurally related lumazines:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in sealed containers at recommended temperatures (e.g., -20°C for stability).
  • Dispose of waste via approved chemical recycling programs, adhering to federal and local regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify π→π* transitions (e.g., λmax ~221 nm for similar hydroxylated lumazines) .
  • NMR : Use 1^1H/13^13C NMR to resolve substituent positions (e.g., hydroxyl and dihydro groups).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Apply a 2k^k factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example:

  • Independent Variables : Solvent (methanol/dioxane), amine equivalents (1–3 eq.), reaction time (2–24 hrs).
  • Dependent Variable : Yield (%) and purity (HPLC).
  • Analysis : Use ANOVA to identify significant factors and interaction effects. This approach reduces experimental runs while maximizing data utility .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (e.g., cell lines, assay pH, compound concentration ranges).
  • Meta-Analysis : Statistically aggregate data to identify outliers or trends.
  • Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic frameworks (e.g., redox activity vs. enzyme inhibition) .

Q. What experimental strategies elucidate this compound’s interaction with lumazine synthase?

  • Methodological Answer :

  • Kinetic Assays : Measure KiK_i values under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Structural Studies : Use X-ray crystallography or cryo-EM to resolve binding sites.
  • Computational Docking : Validate hypotheses with molecular dynamics simulations (e.g., COMSOL for binding energy calculations) .

Q. How can computational models predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Calculate logP, pKa, and solubility via DFT (e.g., Gaussian09).
  • Machine Learning : Train models on existing lumazine datasets to predict stability or reactivity.
  • Validation : Cross-check predictions with experimental HPLC retention times or solubility tests .

Q. What integrative approaches study the biosynthetic pathways of this compound?

  • Methodological Answer : Combine:

  • Genomics : Identify biosynthetic gene clusters (e.g., BLAST for riboflavin pathway homologs).
  • Metabolomics : Track intermediate fluxes via LC-MS.
  • CRISPR Interference : Knock down candidate genes to confirm pathway roles .

Q. Tables for Key Data

Table 1 : Reaction Optimization via Factorial Design (Example)

VariableLow Level (-1)High Level (+1)Effect on Yield (%)
Solvent (Polarity)DioxaneMethanol+15%
Temperature25°C60°C+22%
Catalyst Loading0.1 eq.0.5 eq.+8%

Table 2 : Common Spectroscopic Signatures of this compound Derivatives

DerivativeUV λmax (nm)1^1H NMR (δ, ppm)ESI-MS ([M+H]+)
6-Hydroxy2212.35 (s, CH3)242.24
7-Amino-6-chloro2353.10 (t, NH2)275.68

属性

CAS 编号

29745-56-0

分子式

C6H6N4O3

分子量

182.14 g/mol

IUPAC 名称

1,5,7,8-tetrahydropteridine-2,4,6-trione

InChI

InChI=1S/C6H6N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H2,(H,8,11)(H3,7,9,10,12,13)

InChI 键

XBQISFWWQWPDSV-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(N1)NC(=O)NC2=O

规范 SMILES

C1C(=O)NC2=C(N1)NC(=O)NC2=O

Key on ui other cas no.

29745-56-0

同义词

7,8-dihydro-6-hydroxylumazine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。